![molecular formula C13H14INS B14333036 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide CAS No. 110818-62-7](/img/structure/B14333036.png)
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties It consists of a pyridinium core substituted with an ethyl group and a thiophene ring connected via an ethenyl linkage
Preparation Methods
The synthesis of 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Preparation of 2-thiopheneacetaldehyde oxime: This involves reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: The oxime is reduced to obtain 2-thiopheneethylamine.
Final coupling: The 2-thiopheneethylamine is coupled with an ethylpyridinium iodide to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.
Chemical Reactions Analysis
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the position adjacent to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
2-Thiopheneethanol: Used in the preparation of fluorescent markers and biologically active compounds.
2-Thiopheneethylamine: An aromatic amine used in the synthesis of pyrimidine derivatives.
1-(Thiophen-2-yl)ethan-1-one: A thiophene derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it particularly valuable in both medicinal and material science applications.
Properties
CAS No. |
110818-62-7 |
|---|---|
Molecular Formula |
C13H14INS |
Molecular Weight |
343.23 g/mol |
IUPAC Name |
1-ethyl-2-(2-thiophen-2-ylethenyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C13H14NS.HI/c1-2-14-10-4-3-6-12(14)8-9-13-7-5-11-15-13;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
JAPMKKOEQAMKTL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=CS2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


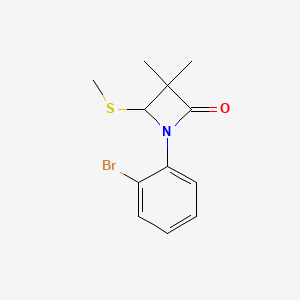
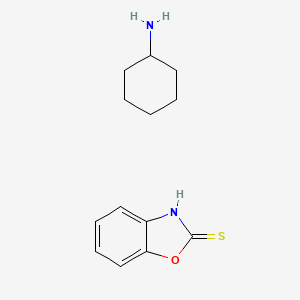
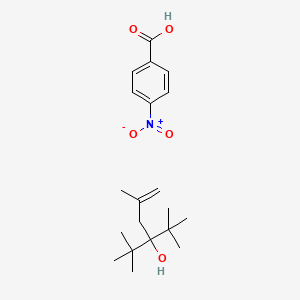
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
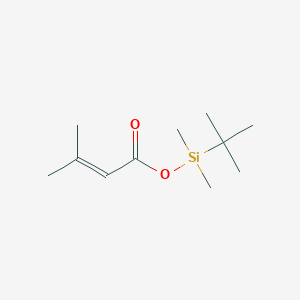
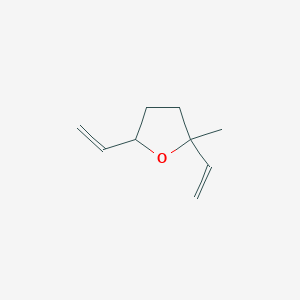
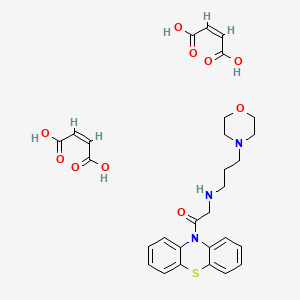





![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
